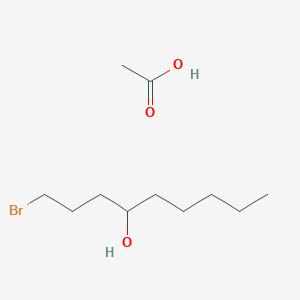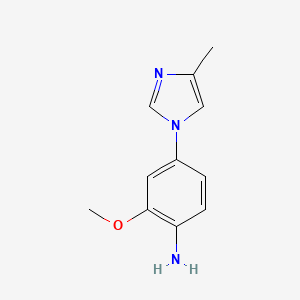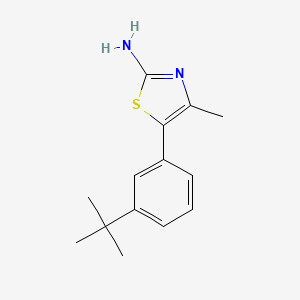
(Z)-1,1-diethoxydec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1-diethoxydec-4-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration and two ethoxy groups attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-diethoxydec-4-ene typically involves the use of alkenes and alcohols under specific reaction conditions. One common method is the acid-catalyzed addition of ethanol to a dec-4-ene precursor. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the diethoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1-diethoxydec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-1,1-diethoxydec-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-1,1-diethoxydec-4-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ethoxy groups and double bond play a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,1-diethoxydec-4-ene: The E-isomer of the compound, which has different spatial arrangement and reactivity.
1,1-diethoxydecane: A saturated analogue without the double bond.
1,1-dimethoxydec-4-ene: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
(Z)-1,1-diethoxydec-4-ene is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence the compound’s interaction with other molecules and its overall chemical behavior.
Propriétés
Formule moléculaire |
C14H28O2 |
|---|---|
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3 |
Clé InChI |
PJGNMGFVWOAXQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)


![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)



![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)


